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molecular formula C21H29NO3S B8538479 Biphenyl-4-sulfonic acid-(4-hydroxybutyl)-pentyl-amide CAS No. 871113-55-2

Biphenyl-4-sulfonic acid-(4-hydroxybutyl)-pentyl-amide

Cat. No. B8538479
M. Wt: 375.5 g/mol
InChI Key: BPWKPDSKHRIBEE-UHFFFAOYSA-N
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Patent
US07964643B2

Procedure details

Using a method analogous to that described in Example 4, with biphenyl-4-sulfonic acid-(4-hydroxybutyl)-amide and bromopentane, reacted at 60° C. for 3 hours, the title compound was obtained as an amorphous white solid. δC (CDCl3, 62.9 MHz): 14.0, 22.3, 25.3, 28.4, 29.6, 48.1, 48.4, 62.2, 127.3, 127.6, 128.4, 129.0, 138.5, 139.4 and 145.2. δH (CDCl3, 250 MHz): 0.84 (3H, t, J 7.0), 1.24 (4H, m), 1.50 (6H, m), 2.06 (1H, s), 3.14 (4H, m), 3.62 (2H, t, J 5.95), 7.41 (3H, m), 7.56 (2H, d, J 7.94), 7.67 (2H, d, J 8.55) and 7.83 (2H, d, J 8.24).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)(=[O:9])=[O:8].Br[CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]>>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCNS(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 60° C. for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
OCCCCN(S(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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